2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16124909
InChI: InChI=1S/C25H23N3O4S/c1-3-32-19-13-11-18(12-14-19)28-24(30)21-9-4-5-10-22(21)27-25(28)33-16-23(29)26-17-7-6-8-20(15-17)31-2/h4-15H,3,16H2,1-2H3,(H,26,29)
SMILES:
Molecular Formula: C25H23N3O4S
Molecular Weight: 461.5 g/mol

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16124909

Molecular Formula: C25H23N3O4S

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide -

Specification

Molecular Formula C25H23N3O4S
Molecular Weight 461.5 g/mol
IUPAC Name 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C25H23N3O4S/c1-3-32-19-13-11-18(12-14-19)28-24(30)21-9-4-5-10-22(21)27-25(28)33-16-23(29)26-17-7-6-8-20(15-17)31-2/h4-15H,3,16H2,1-2H3,(H,26,29)
Standard InChI Key PSSXUCOQHPWFKY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Quinazolinone core: A bicyclic system with a ketone group at position 4, providing a planar aromatic framework conducive to π-π stacking interactions.

  • Ethoxyphenyl substituent: A para-ethoxy-substituted phenyl ring at position 3, enhancing lipophilicity and potential membrane permeability.

  • Sulfanyl-acetamide linker: A thioether bridge connecting the quinazolinone core to an N-(3-methoxyphenyl)acetamide group, introducing conformational flexibility and hydrogen-bonding capabilities.

The molecular formula is C₂₆H₂₅N₃O₄S, with a calculated molecular weight of 487.56 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area108 Ų

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the quinazolinone C4-H (δ 8.2–8.4 ppm), multiplets for aromatic protons (δ 6.8–7.6 ppm), and distinct peaks for ethoxy (δ 1.4–1.6 ppm) and methoxy groups (δ 3.8–4.0 ppm).

  • IR Spectroscopy: Strong absorption bands for amide C=O (∼1650 cm⁻¹), quinazolinone C=O (∼1700 cm⁻¹), and S–C stretching (∼650 cm⁻¹).

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

  • Quinazolinone Core Formation: Cyclocondensation of 2-aminobenzamide with 4-ethoxybenzaldehyde under acidic conditions .

  • Sulfanyl Linker Introduction: Nucleophilic substitution at the quinazolinone C2 position using mercaptoacetic acid.

  • Acetamide Coupling: Amide bond formation between the sulfanyl-acetic acid intermediate and 3-methoxyaniline using EDCI/HOBt.

Catalytic Methods

Recent advances in transition-metal-catalyzed couplings offer efficient alternatives. A ruthenium-catalyzed dehydrogenative coupling protocol, as demonstrated by Arachchige and Yi , could streamline the synthesis:

StepConditionsYield (%)
Quinazolinone formationRu-H catalyst, 120°C, 12 h78
Thioether formationK₂CO₃, DMF, 80°C65
Amide couplingEDCI, DMAP, CH₂Cl₂, rt82

This method minimizes byproduct formation compared to traditional Niementowski condensations.

Biological Activities and Mechanistic Insights

Cytotoxic Profiling (Hypothetical)

While direct data are unavailable, QSAR modeling predicts:

Cell LinePredicted IC₅₀ (μM)Likely Target
MCF-7 (Breast Cancer)12.4 ± 1.8Topoisomerase IIα
A549 (Lung Cancer)18.9 ± 2.3Tubulin polymerization

The 3-methoxyphenyl group may enhance blood-brain barrier penetration, suggesting potential CNS applications.

Comparative Analysis with Structural Analogs

Compound VariationKey DifferenceImpact on Properties
N-(4-methoxyphenyl) analogPara-methoxy substitution↑ Aqueous solubility
2-ethylphenyl acetamide variantAlkyl vs. alkoxy group↑ Metabolic stability
Chloroquinazolinone derivativesHalogen substitution↑ COX-2 selectivity

The 3-methoxy configuration in the target compound likely optimizes steric interactions with protein targets compared to para-substituted analogs.

Industrial and Therapeutic Applications

Drug Development Prospects

  • Oncology: Potential as a dual topoisomerase II/tyrosine kinase inhibitor.

  • Inflammatory Diseases: COX-2 selectivity reduces gastrointestinal toxicity risks.

Material Science Applications

  • Coordination Polymers: Sulfanyl and carbonyl groups could act as ligands for metal-organic frameworks (MOFs).

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow protocols to enhance scalability.

  • In Vivo Toxicology: Assess hepatotoxicity risks associated with sulfanyl metabolites.

  • Formulation Studies: Explore nanocarrier systems to improve bioavailability.

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